2-Hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine
Description
2-Hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine (C₈H₇F₃N₂O, molecular weight: 204.15 g/mol) is a pyrimidine derivative featuring a hydroxyl group at position 2, a cyclopropyl substituent at position 6, and a trifluoromethyl group at position 4 . This compound belongs to a class of fluorinated heterocycles known for their structural versatility and applications in medicinal and agrochemical research. The cyclopropyl moiety contributes to steric and electronic effects, while the trifluoromethyl group enhances metabolic stability and lipophilicity.
Properties
IUPAC Name |
6-cyclopropyl-4-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-5(4-1-2-4)12-7(14)13-6/h3-4H,1-2H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBOHUYAXFPTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a trifluoromethyl-substituted diketone, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a variety of alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Applications
One of the primary applications of 2-hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is in the development of anticancer agents. Research has indicated that compounds within this class can act as selective inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Inhibitors targeting CDKs can be effective in treating various cancers, including thyroid cancer and squamous cell carcinomas .
Case Study: CDK Inhibition
- Objective : To evaluate the efficacy of 2-hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine derivatives as CDK inhibitors.
- Findings : Compounds demonstrated significant inhibitory activity against specific CDKs, leading to reduced cell proliferation in tumor models. This suggests a promising pathway for developing targeted cancer therapies.
Anti-inflammatory Properties
Another notable application is the anti-inflammatory potential of pyrimidine derivatives, including 2-hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine. Studies have shown that these compounds can effectively suppress COX-2 activity, which is implicated in inflammatory processes .
Case Study: COX-2 Inhibition
- Objective : Assess the anti-inflammatory effects of pyrimidine derivatives.
- Methodology : In vitro assays were conducted to measure COX-2 inhibition.
- Results : The compound exhibited an IC50 value comparable to celecoxib, a standard anti-inflammatory drug, indicating its potential as a therapeutic agent for inflammatory diseases.
Antimalarial Activity
Recent research has highlighted the antimalarial properties of compounds related to 2-hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine. These compounds target dihydroorotate dehydrogenase (DHODH), an enzyme essential for the survival of malaria parasites .
Case Study: DHODH Inhibition
- Objective : Investigate the antimalarial efficacy of DHODH inhibitors.
- Findings : The compound showed promising results in preventing Plasmodium falciparum infection in clinical trials, supporting its development as a prophylactic treatment against malaria.
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of 2-hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrimidine ring can significantly influence biological activity and selectivity .
| Substituent Position | Modification Type | Impact on Activity |
|---|---|---|
| 2 | Electron-donating group | Enhanced anti-inflammatory activity |
| 4 | Trifluoromethyl group | Increased potency against cancer cells |
| Cyclopropyl | Structural modification | Improved selectivity for CDK inhibition |
Synthesis and Development
The synthesis of 2-hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine involves several chemical reactions that allow for the introduction of various functional groups, enhancing its therapeutic potential. Recent advancements have focused on optimizing synthetic routes to improve yield and reduce costs associated with drug development .
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can lead to changes in the target’s activity, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Biological Activity
2-Hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of 2-Hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine includes a pyrimidine ring substituted with a hydroxyl group at position 2, a cyclopropyl group at position 6, and a trifluoromethyl group at position 4. This unique arrangement contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity and can influence the compound's binding affinity to target proteins. This interaction may modulate various cellular processes, including enzyme inhibition and signal transduction pathways.
Biological Activities
Research indicates that 2-Hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine exhibits several biological activities:
- Anti-inflammatory Activity : Similar pyrimidine derivatives have shown significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For instance, compounds with similar structures demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Antimicrobial Properties : Trifluoromethyl pyrimidinone compounds have been identified with activity against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance antimicrobial efficacy .
- Enzyme Inhibition : The compound has been explored as an enzyme inhibitor, particularly targeting branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. Inhibitors derived from this class have shown promising selectivity and potency .
Case Studies
- Anti-inflammatory Studies : A study assessed the anti-inflammatory effects of similar pyrimidine derivatives using carrageenan-induced paw edema models in rats. Results indicated significant suppression of COX-2 activity, supporting the potential of these compounds in inflammatory conditions .
- Antimicrobial Screening : In a high-throughput screening campaign against Mycobacterium tuberculosis, several trifluoromethyl pyrimidinone derivatives were identified as having low cytotoxicity while maintaining effective antimicrobial activity. One notable compound achieved an MIC of 4.9 μM without cytotoxic effects .
- Cancer Research : The dual inhibition of BCAT1/2 by pyrimidinedione derivatives was evaluated in various cancer cell lines. Compounds displayed significant inhibition of tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxy-6-cyclopropyl-4-(trifluoromethyl)pyrimidine, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions between cyclopropane carboxamide derivatives and trifluoromethyl-substituted pyrimidine precursors. Purification often involves column chromatography using silica gel (hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures. Purity validation requires high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>19</sup>F NMR analysis to confirm structural integrity and absence of residual solvents. For example, <sup>19</sup>F NMR should show a single peak at ~-60 ppm for the CF3 group .
Q. How should researchers handle safety protocols for this compound during synthesis and storage?
- Methodological Answer : Safety data sheets (SDS) recommend using PPE (gloves, goggles, lab coats) due to potential skin/eye irritation (H315, H319). Waste containing this compound must be segregated and disposed via licensed hazardous waste contractors to avoid environmental contamination. Storage should be in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis of the cyclopropyl group .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Confirmation of hydroxyl (-OH) stretch at ~3200–3400 cm<sup>-1</sup> and pyrimidine ring vibrations at ~1600 cm<sup>-1</sup>.
- <sup>13</sup>C NMR : Identification of cyclopropyl carbons (δ 8–12 ppm) and CF3 carbon (δ ~120 ppm, quartet).
- HRMS : Exact mass verification (C8H7F3N2O, theoretical [M+H]<sup>+</sup> = 205.0584) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving tautomeric equilibria (e.g., keto-enol forms) and confirming substituent orientations. Use SHELXL for refinement, ensuring anisotropic displacement parameters for heavy atoms (F, O). For example, a related trifluoromethylpyrimidine derivative (CAS 1513-69-5) showed a planar pyrimidine ring with a dihedral angle of 4.2° between the CF3 and hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
